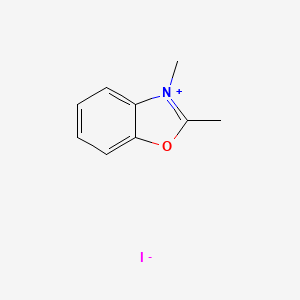

2,3-Dimethyl-1,3-benzoxazol-3-ium iodide

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

5260-36-6 |

|---|---|

Molekularformel |

C9H10INO |

Molekulargewicht |

275.09 g/mol |

IUPAC-Name |

2,3-dimethyl-1,3-benzoxazol-3-ium;iodide |

InChI |

InChI=1S/C9H10NO.HI/c1-7-10(2)8-5-3-4-6-9(8)11-7;/h3-6H,1-2H3;1H/q+1;/p-1 |

InChI-Schlüssel |

GXFFWWZGSFATBE-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=[N+](C2=CC=CC=C2O1)C.[I-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,3 Dimethyl 1,3 Benzoxazol 3 Ium Iodide and Analogues

Classical Synthesis Approaches for Benzoxazolium Iodides

The traditional synthesis of benzoxazolium iodides, including 2,3-dimethyl-1,3-benzoxazol-3-ium iodide, primarily relies on the direct N-alkylation and quaternization of a pre-formed benzoxazole (B165842) ring system.

N-Alkylation and Quaternization Strategies

The most direct and widely employed method for the synthesis of this compound is the quaternization of 2-methyl-1,3-benzoxazole with methyl iodide. This reaction is a classic example of the Menshutkin reaction, where a tertiary amine (in this case, the nitrogen atom of the benzoxazole ring) is alkylated by an alkyl halide to form a quaternary ammonium (B1175870) salt.

A typical procedure involves heating 2-methylbenzoxazole (B1214174) with an excess of methyl iodide. The reaction is often carried out in a sealed tube to prevent the escape of the volatile methyl iodide and to allow the reaction to proceed at elevated temperatures, typically around 90°C, for several hours. The nitrogen atom of the benzoxazole ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide, with the iodide ion subsequently serving as the counter-ion to the newly formed benzoxazolium cation. This process results in the formation of the desired this compound as a solid product. The resulting solid can then be purified by pulverization and washing with a suitable solvent, such as acetone, to remove any unreacted starting materials. This classical approach is known for its high efficiency, with reported yields often exceeding 90%.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| 2-Methylbenzoxazole | Methyl Iodide | Sealed tube, 90°C, 2 hours | This compound | 91% |

Modern and Sustainable Synthetic Innovations

In recent years, the field of chemical synthesis has seen a significant shift towards the development of more sustainable and environmentally friendly methodologies. These modern techniques aim to reduce reaction times, energy consumption, and the use of hazardous solvents, while often improving reaction yields and purity. While specific examples for the direct synthesis of this compound using all of these methods are not extensively documented, the principles have been widely applied to the synthesis of benzoxazoles and the N-alkylation of related heterocyclic systems, indicating their high potential for this specific quaternization reaction.

Microwave-Assisted Synthesis of Benzoxazolium Systems

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature.

For the synthesis of benzoxazolium salts, microwave heating can be applied to the N-alkylation step. This approach offers a significant advantage over conventional heating by providing a more uniform and efficient energy transfer, which can lead to cleaner reactions and higher yields. While specific protocols for the microwave-assisted synthesis of this compound are not prevalent in the literature, the successful application of microwave irradiation to the N-alkylation of other N-heterocycles, such as imidazoles and benzimidazoles, strongly suggests its applicability. rsc.orgresearchgate.net The reaction of 2-methylbenzoxazole with methyl iodide under microwave irradiation would be expected to proceed much faster than the classical sealed-tube method.

Ultrasound-Assisted Synthetic Routes

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. These conditions can enhance mass transfer and accelerate reaction rates.

Ultrasound has been successfully employed for the synthesis of benzoxazole derivatives and the N-alkylation of various heterocyclic compounds. ias.ac.innih.gov An ultrasound-assisted synthesis of this compound would involve irradiating a mixture of 2-methylbenzoxazole and methyl iodide with high-intensity ultrasound. This method can often be performed at lower temperatures than conventional heating, reducing the risk of side reactions and decomposition of thermally sensitive compounds. The use of ultrasound is known to improve reaction yields and shorten reaction times in the N-alkylation of other heterocyclic systems.

Mechanochemical Approaches in Benzoxazolium Formation

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. This solvent-free or low-solvent technique is highly attractive from a green chemistry perspective as it minimizes waste and can lead to the formation of products that are difficult to obtain through traditional solution-phase synthesis.

The synthesis of N-heterocyclic carbene (NHC) precursors, which are structurally related to benzoxazolium salts, has been successfully achieved using ball-milling techniques. researchgate.net A mechanochemical approach to this compound would involve the grinding of solid 2-methylbenzoxazole with a suitable methylating agent, potentially in the presence of a catalytic amount of a liquid additive (liquid-assisted grinding). This method avoids the need for bulk solvents and high temperatures, offering a more sustainable and energy-efficient synthetic route.

Deep Eutectic Solvents in Benzoxazolium Synthesis

Deep eutectic solvents (DESs) are a class of ionic liquids that are formed from a mixture of a hydrogen bond acceptor (typically a quaternary ammonium salt) and a hydrogen bond donor (such as amides, carboxylic acids, or polyols). They are characterized by their low melting points, low volatility, and biodegradability, making them attractive green solvents for organic synthesis.

DESs can act as both the solvent and catalyst in chemical reactions. While the direct synthesis of this compound in a deep eutectic solvent has not been specifically reported, DESs have been effectively used in the synthesis of benzoxazoles and in various arylation reactions of these heterocycles. nih.govrsc.orgresearchgate.net For the quaternization step, a DES could serve as a green reaction medium for the reaction between 2-methylbenzoxazole and methyl iodide. The unique solvent properties of DESs can enhance the rate and selectivity of N-alkylation reactions.

Metal-Free Catalysis for Benzoxazole Derivatives

The development of metal-free catalytic systems for the synthesis of benzoxazole derivatives is driven by the need for more sustainable and cost-effective chemical processes. biolmolchem.com These methods avoid the use of potentially toxic and expensive heavy metals. biolmolchem.com

One notable metal-free approach involves the oxidative cyclization of catechols with primary amines. researchgate.net This can be achieved using systems like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in ethyl acetate (B1210297) or molecular oxygen in water. researchgate.net The DDQ/ethyl acetate system is recognized for its compatibility with a wide range of substrates and functional groups, while the O₂/water system offers a greener and more economical alternative, particularly for the synthesis of C-2 alkyl-substituted benzoxazoles. researchgate.net

Another innovative metal-free catalyst, Fe₃O₄@SiO₂-imidazol-I, has been employed for the synthesis of benzoxazole derivatives from ketones, ammonium acetate, and catechol in dimethylformamide (DMF) at 140°C. biolmolchem.com A key advantage of this nanocatalyst is its recyclability for up to five consecutive reaction cycles, which significantly enhances the efficiency and reduces the cost of the synthesis process. biolmolchem.combiolmolchem.com

Furthermore, a direct base-mediated intramolecular carbon-oxygen bond formation has been developed for the synthesis of benzoxazoles from o-haloanilides. This reaction proceeds in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) at 140°C, providing high yields of the desired products. rsc.org The proposed mechanism involves the initial formation of a benzyne (B1209423) intermediate, followed by a nucleophilic addition to form the C-O bond. rsc.org

| Catalytic System | Reactants | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| DDQ/Ethyl Acetate | Catechols and primary amines | Room temperature, N₂ atmosphere | Broad substrate and functional group compatibility | researchgate.net |

| O₂/Water | Catechols and primary amines | 80°C, O₂ atmosphere | Milder, greener, and more economical | researchgate.net |

| Fe₃O₄@SiO₂-imidazol-I | Ketone, ammonium acetate, and catechol | 140°C in DMF | Recyclable catalyst, high efficiency | biolmolchem.combiolmolchem.com |

| K₂CO₃/DMSO | o-Haloanilides | 140°C in DMSO | Direct C-O bond formation, high yields | rsc.org |

Electrochemical and Redox-Mediated Synthesis of Benzoxazolium Scaffolds

Electrochemical methods offer a clean and efficient alternative for the synthesis of benzoxazolium scaffolds, often avoiding the need for stoichiometric chemical oxidants.

A notable "ex-cell" electrochemical method for synthesizing benzoxazoles from imines utilizes a redox mediator based on the iodine(I)/iodine(III) redox couple. acs.orgnih.gov In this system, a redox-active iodophenyl subunit is tethered to a tetra-alkylammonium moiety, which allows for anodic oxidation to be performed without a supporting electrolyte. acs.orgnih.gov The hypervalent iodine(III) species is generated electrochemically and then reacts with the imine substrate. acs.org

The reaction is proposed to proceed through the formation of a cyclic hemiaminal tautomer of the imine, which then reacts with the electrochemically generated I(III) species. acs.orgresearchgate.net This is followed by a concerted reductive elimination to form the benzoxazole product. acs.orgnih.gov This ex-cell approach is compatible with a range of redox-sensitive functional groups and the mediator salt can be easily recovered and reused. acs.orgnih.gov

The use of hypervalent iodine reagents in synthesis is considered environmentally benign, offering an alternative to toxic heavy-metal oxidizers. frontiersin.orgbeilstein-journals.org These reagents can be used in stoichiometric or catalytic amounts, with the catalytic species often generated in situ through the oxidation of an iodoarene by a terminal oxidant like m-chloroperbenzoic acid (mCPBA). beilstein-journals.org

| Feature | Description | Reference |

|---|---|---|

| Methodology | "Ex-cell" indirect electrochemical synthesis | acs.orgnih.gov |

| Substrates | Imines | acs.org |

| Redox Mediator | Iodine(I)/Iodine(III) redox couple with a tetra-alkylammonium moiety | acs.orgnih.gov |

| Key Intermediate | Electrochemically generated hypervalent iodine(III) species | acs.org |

| Proposed Mechanism | Concerted reductive elimination from a cyclic hemiaminal intermediate | acs.orgnih.gov |

| Advantages | Compatibility with redox-sensitive groups, reusable mediator, avoids stoichiometric oxidants | acs.orgnih.gov |

Palladium-Mediated Cyclization and Cross-Coupling Strategies for Benzoxazoles

Palladium catalysis is a powerful tool for the synthesis of benzoxazoles, enabling various cyclization and cross-coupling reactions.

One-step palladium-catalyzed methods have been developed for the synthesis of dibenzodiazepines and their structural analogs, which can be adapted for benzoxazole synthesis. mit.edu These reactions often involve the cross-coupling of readily accessible precursors with ammonia, followed by a spontaneous intramolecular condensation. mit.edu

Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides provides access to conformationally restricted aza[3.1.0]bicycles. nih.gov This transformation proceeds under mild conditions and tolerates a range of functional aryl groups. nih.gov Similarly, palladium-catalyzed direct α-arylation of ketones has been achieved, with rate acceleration by sterically hindered chelating ligands. acs.org

Furthermore, a palladium-catalyzed carbonylative synthesis of 2-arylbenzoxazoles from aromatic halides and o-aminophenols has been reported. acs.org This method involves the formation of an amide intermediate followed by cyclization. Palladium iodide (PdI₂) in combination with potassium iodide (KI) has been used to catalyze the multicomponent carbonylative synthesis of other heterocyclic compounds, demonstrating the versatility of palladium iodide in such transformations. nih.gov

| Strategy | Starting Materials | Catalyst System (Example) | Key Transformation | Reference |

|---|---|---|---|---|

| Carbonylative Cyclization | Aromatic halides, o-aminophenols, CO | Pd(OAc)₂, ligand | Formation of amide followed by cyclization | acs.org |

| Intramolecular aza-Wacker Cyclization | Vinyl cyclopropanecarboxamides | Pd(II) catalyst | Oxidative amidation | nih.gov |

| Direct α-Arylation | Ketones, aryl halides | Pd(OAc)₂, sterically hindered ligand | C-C bond formation | acs.org |

| Cascade Cross-Coupling/Condensation | Di-haloaryl precursors, ammonia | Pd₂(dba)₃, t-BuDavePhos, NaOt-Bu | One-pot synthesis of heterocyclic cores | mit.edu |

Anion Exchange Methodologies for 2,3-Dimethyl-1,3-benzoxazol-3-ium Salts

The synthesis of this compound often involves the quaternization of the corresponding benzoxazole. The iodide anion can then be exchanged for other anions to modify the properties of the salt. A common and efficient method for this is the use of anion exchange resins. nih.govresearchgate.net

This process typically involves loading the desired anion onto an anion exchange resin (AER) in its hydroxide (B78521) (OH⁻) form. nih.gov The anion can be sourced from either an acid or an ammonium salt in an aqueous or hydroalcoholic solution. nih.gov The halide-containing benzoxazolium salt, dissolved in a non-aqueous solvent like methanol (B129727) or acetonitrile, is then passed through the resin column. nih.gov This results in the exchange of the halide ion for the desired anion, yielding the new salt in high purity and quantitative yield. nih.gov This method is advantageous as it effectively removes halide impurities. nih.gov

The choice of solvent for the anion exchange can be tailored based on the hydrophobicity of the cation and the desired anion, with solvents of varying polarity being successfully employed. nih.gov

| Step | Procedure | Key Considerations | Reference |

|---|---|---|---|

| 1. Resin Preparation | Anion exchange resin (OH⁻ form) is packed in a column. | nih.gov | |

| 2. Anion Loading | The resin is treated with an aqueous or hydroalcoholic solution of an acid or ammonium salt of the desired anion. | The effectiveness of loading should be verified. | nih.gov |

| 3. Anion Exchange | A solution of the heteroaromatic halide salt (e.g., this compound) in a non-aqueous solvent is passed through the loaded resin column. | The choice of solvent depends on the solubility and hydrophobicity of the salt. | nih.gov |

| 4. Product Isolation | The eluate containing the new heteroaromatic salt is collected. | The exchange typically proceeds in excellent to quantitative yields. | nih.gov |

Reactivity Profiles and Reaction Mechanisms of 2,3 Dimethyl 1,3 Benzoxazol 3 Ium Iodide

Role as a Versatile Organic Synthesis Reagent

While specific comprehensive studies on 2,3-Dimethyl-1,3-benzoxazol-3-ium iodide as a universally versatile reagent are not extensively documented, the reactivity of the benzoxazolium core suggests its utility in several synthetic applications. Benzoxazolium derivatives are recognized as valuable intermediates in the synthesis of more complex molecules due to the reactive sites within their structure that are amenable to chemical modifications. ontosight.ai

The benzoxazole (B165842) moiety is a significant pharmacophore in medicinal chemistry, and its derivatives are crucial in the synthesis of various biologically active compounds. globalresearchonline.net The reactivity of the 2,3-dimethyl-1,3-benzoxazol-3-ium cation makes it a potential precursor for the formation of other heterocyclic systems. For instance, related N-heterocyclic carbene (NHC) salts can be involved in the generation of alkyl radicals from alcohols, which can then participate in carbon-carbon bond formation, a key step in the synthesis of complex organic molecules. researchgate.net Although direct examples involving this compound are scarce in the literature, the general reactivity of benzoxazolium salts in ring-opening and transformation reactions suggests its potential in this area. For example, the analogous 2,3-dimethylbenzothiazolium iodide reacts with electron-deficient 1Н-benzo[f]chromenes, leading to the opening of the pyran ring and the formation of new complex structures. researchgate.net

The reactivity of this compound with specific organic substrates is primarily centered around the electrophilicity of the C2 carbon atom of the benzoxazolium ring. This position is susceptible to nucleophilic attack. While detailed studies on a wide range of substrates for this specific compound are limited, research on related benzoxazolium and benzothiazolium salts provides insights into its potential reactions. For example, N-methylated benzothiazolium salts, which are structurally similar, have been shown to react with alcohols in deoxygenative functionalization reactions. beilstein-journals.org Furthermore, the deprotonation of N-substituted benzoxazolium salts leads to the formation of N-heterocyclic carbenes, which are highly reactive species that can engage with a variety of electrophiles. researchgate.net

Carbon Lewis Acidity and Sigma-Bond Activation

Recent studies have highlighted the role of N-methylated benzoxazolium salts and their analogues as carbon-centered Lewis acids. This Lewis acidity is crucial for their ability to activate sigma-bonds, particularly Si-H bonds, leading to important catalytic applications.

Research has demonstrated that N-methyl-benzoxazolium salts are active in the activation of Si-H σ-bonds. researchgate.net This activity is attributed to the electrophilic character of the C2 carbon of the benzoxazolium ring, which can interact with the hydride from a silane (B1218182). This interaction facilitates the cleavage of the Si-H bond. While much of the detailed research has focused on the more reactive N-Me-benzothiazolium salts, it has been shown that the corresponding benzoxazolium salts also exhibit this capability. researchgate.netnih.gov The Lewis acidity of these cations towards hydride is comparable to that of widely used triarylboranes, yet they show lower affinity for hard Lewis bases, which can be an advantage in certain catalytic systems. researchgate.netnih.gov

The ability of benzoxazolium salts to activate Si-H bonds makes them effective catalysts for hydrosilylation and dehydrosilylation reactions. researchgate.netnih.gov In these processes, the benzoxazolium salt acts as a Lewis acidic catalyst to facilitate the addition of a silane across an unsaturated bond (hydrosilylation) or the coupling of a silane with a nucleophile, such as an alcohol, with the elimination of dihydrogen (dehydrosilylation). Specifically, N-methyl-benzoxazolium salts have been found to be active catalysts for the hydrosilylation of imines. researchgate.net The catalytic cycle is believed to involve the activation of the silane by the benzoxazolium cation, followed by the transfer of the hydride to the electrophilic substrate.

The table below summarizes the catalytic activity of related N-methyl-benzothiazolium salts in selected hydrosilylation reactions, providing a model for the expected reactivity of this compound.

| Substrate | Silane | Catalyst (mol%) | Product | Yield (%) |

| Benzyl alcohol | PhSiH3 | 5 | Benzyl silyl (B83357) ether | 95 |

| Benzaldehyde | PhSiH3 | 5 | Benzyl silyl ether | 80 |

| Acetophenone | PhSiH3 | 5 | 1-Phenylethyl silyl ether | 75 |

| N-Benzylideneaniline | PhSiH3 | 5 | N-Benzylaniline | 92 |

Data extrapolated from studies on analogous N-methyl-benzothiazolium salts. researchgate.netnih.gov

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of this compound can be understood in terms of its susceptibility to nucleophilic attack and its ability to act as an electrophile.

Mechanistic Investigations of Benzoxazole Formation

The synthesis of the benzoxazole core, the precursor to this compound, can be achieved through several mechanistic pathways. Among the most studied are the oxidative cyclization of ortho-aminophenols or their imine derivatives.

The formation of benzoxazoles often proceeds through the oxidative cyclization of ortho-iminophenols, which are themselves formed from the condensation of ortho-aminophenols with aldehydes. nih.gov This transformation can be promoted by a variety of oxidizing agents. Mechanistic proposals suggest that the reaction is initiated by the activation of the aldehyde by a catalyst, followed by reaction with the 2-aminophenol (B121084) to form an intermediate [A]. This intermediate then eliminates a water molecule to yield an imine [B]. Subsequently, the hydroxyl group within the intermediate [B] attacks the imine, leading to a cyclized intermediate [C]. Finally, oxidation of this intermediate, often by atmospheric oxygen, furnishes the aromatic benzoxazole product. nih.gov

Various catalytic systems have been developed to facilitate this oxidative cyclization, including those that are metal-free or employ environmentally benign oxidants. nih.gov For instance, nanostructured iron(III)-porphyrin complexes can catalyze the oxidation of catechols followed by a condensation/cyclization/aromatization sequence with amines to yield benzoxazoles under aerobic conditions at room temperature. nih.gov

Table 1: Proposed Intermediates in the Oxidative Cyclization of an Ortho-Iminophenol

| Intermediate | Description |

| [A] | Product of the initial reaction between a catalyst-activated aldehyde and 2-aminophenol. |

| [B] | Imine formed from the dehydration of intermediate [A]. |

| [C] | Cyclized, non-aromatic intermediate resulting from intramolecular attack of the hydroxyl group on the imine. |

| Product | Aromatic 2-substituted benzoxazole formed upon oxidation of intermediate [C]. |

This table outlines the key proposed intermediates in the formation of the benzoxazole ring via oxidative cyclization. nih.gov

Computational and experimental studies have provided evidence for alternative mechanistic pathways, such as a concerted reductive elimination. In the context of hypervalent iodine-mediated synthesis, density functional theory (DFT) studies suggest that the oxidative cyclization of ortho-iminophenols to benzoxazoles proceeds via a 2,3-dihydrobenzoxazole intermediate. Current time information in NA.

According to these studies, a plausible mechanism involves the formation of a cyclic hemiaminal tautomer of the starting imine. This cyclic tautomer can then react with an I(III) reagent. A key step in this proposed pathway is a concerted reductive elimination from an intermediate where the hypervalent iodine is coordinated to the oxygen of the hemiaminal. This concerted step has a relatively low calculated reaction barrier and is exergonic, making it a highly plausible scenario for the formation of the benzoxazole ring. Current time information in NA. This pathway is favored over stepwise alternatives due to lower kinetic barriers and thermodynamic favorability at each step. Current time information in NA.

Table 2: Comparison of Calculated Reaction Barriers for Benzoxazole Formation Pathways

| Pathway | Key Transition State | Calculated Free Energy Barrier (ΔG‡) |

| Concerted Reductive Elimination | TS-1 | 7.6 kcal mol⁻¹ |

| Alternative Stepwise Pathway | TS-3 | 18.0 kcal mol⁻¹ |

This table presents a comparison of the calculated free energy barriers for different proposed mechanisms of benzoxazole formation, highlighting the favorability of the concerted reductive elimination pathway. Current time information in NA.

Ring-Opening and Rearrangement Reactions Involving Benzoxazolium Cations

The presence of a positive charge on the nitrogen atom in a benzoxazolium cation, such as this compound, renders the heterocyclic ring susceptible to nucleophilic attack. This can lead to ring-opening and subsequent rearrangement reactions, providing pathways to other valuable chemical scaffolds.

The reaction of 2,3-dimethylbenzothiazol-3-ium iodide, a close structural analog of the title compound, with electron-deficient 1H-benzo[f]chromenes in the presence of a base results in the opening of the pyran ring of the chromene and the formation of merocyanine (B1260669) dyes. This demonstrates the reactivity of the activated methyl group on the benzothiazolium salt and implies that the benzoxazolium ring itself can participate in or be susceptible to related transformations. researchgate.net

Furthermore, N-methylated cyclic ketene-N,O-acetals undergo ring-opening reactions with various nucleophiles like carboxylic acids and phenols, which suggests that the C-O bond within the benzoxazolium ring could be a site for nucleophilic attack, leading to ring cleavage. researchgate.net Yttrium(III) triflate has been shown to catalyze a cascade reaction of benzoxazoles with propargylic alcohols that proceeds through a ring-opening and regioselective ring-closure process to form 1,4-benzoxazine scaffolds. beilstein-journals.orgbeilstein-journals.org This indicates that the benzoxazole ring can be opened and rearranged into larger heterocyclic systems.

While specific studies on the rearrangement of this compound are not extensively detailed, analogous systems provide insight. For instance, a Wittig-type rearrangement has been observed for compounds derived from 1,3-dimethyl-2-benzimidazolium iodides. documentsdelivered.com Such rearrangements are plausible for benzoxazolium salts, potentially leading to the migration of one of the N-methyl groups. Cationic rearrangements are a general feature in organic chemistry, often driven by the formation of more stable carbocationic intermediates. msu.edu In the context of benzoxazolium cations, ring-opening could generate an intermediate that undergoes skeletal rearrangement to form new ring systems.

Advanced Spectroscopic Characterization and Elucidation of Electronic Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be determined, providing definitive structural confirmation.

While specific experimental spectra for 2,3-Dimethyl-1,3-benzoxazol-3-ium iodide are not detailed in the available literature, the expected chemical shifts can be predicted based on the known electronic environment of the benzoxazolium core and the influence of the methyl substituents.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The four protons on the fused benzene (B151609) ring would likely appear as complex multiplets in the aromatic region, typically between 7.0 and 8.5 ppm. The positive charge on the heterocyclic ring would deshield these protons, shifting them downfield. The N-methyl (N-CH₃) and C-methyl (C₂-CH₃) groups are in different chemical environments and would produce separate singlet signals. The N-CH₃ protons, being attached to a positively charged nitrogen, are expected to be significantly deshielded, appearing further downfield than a typical C-CH₃ group.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbons of the benzene ring would resonate in the aromatic region (approximately 110-150 ppm). The quaternary carbons C₃ₐ and C₇ₐ at the ring fusion would also fall in this range. The C₂ carbon, being part of the iminium moiety (O-C=N⁺), is expected to be significantly deshielded and appear at a lower field, potentially above 160 ppm. ipb.pt The two methyl carbons would give rise to distinct signals in the aliphatic region, with the N-CH₃ carbon appearing further downfield due to the direct attachment to the electropositive nitrogen atom. mdpi.com

| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (4H) | 7.0 - 8.5 | Multiplet |

| N-CH₃ (3H) | ~4.0 | Singlet | |

| C₂-CH₃ (3H) | ~2.5 | Singlet | |

| ¹³C | C=N⁺ (C₂) | >160 | - |

| Aromatic/Quaternary (6C) | 110 - 150 | - | |

| N-CH₃ | ~35 | - | |

| C₂-CH₃ | ~15 | - |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular mass of the compound and to study its fragmentation pathways upon ionization. For an ionic compound like this compound, electrospray ionization (ESI) is a suitable technique. The analysis would focus on the cation, [C₉H₁₀NO]⁺.

The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) for the cation at a mass-to-charge ratio (m/z) corresponding to its calculated exact mass (148.0757 g/mol ). The fragmentation of this cation under collision-induced dissociation (CID) would provide structural information. wikipedia.org Plausible fragmentation pathways include the loss of a methyl radical (•CH₃, mass loss of 15 Da) from either the N₃ or C₂ position, leading to fragment ions at m/z ≈ 133. Further fragmentation could involve the cleavage of the oxazole (B20620) ring. Analyzing these patterns helps to confirm the connectivity of the molecular structure. whitman.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound in solution is expected to be a superposition of the absorptions from the benzoxazolium cation and the iodide anion. The benzoxazolium cation, containing a conjugated π-electron system, will exhibit characteristic π→π* transitions, likely appearing as strong absorption bands in the UV region. For comparison, related styryl benzoxazolium dyes show absorption maxima in the 355-495 nm range, though the extended conjugation in those systems shifts the absorption to longer wavelengths. globalresearchonline.net The simpler 2,3-dimethyl derivative would be expected to absorb at shorter wavelengths. Additionally, the iodide ion (I⁻) is known to have a strong absorption band in the UV region around 226 nm.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the two methyl groups, expected in the 2900–3000 cm⁻¹ region.

C=N⁺ stretching (iminium): This is a key feature for the benzoxazolium ring, expected to produce a strong band in the 1650-1550 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands in the 1600–1450 cm⁻¹ region.

Asymmetric C-O-C stretching: A strong band characteristic of the ether linkage within the oxazole ring, typically found around 1250 cm⁻¹.

Out-of-plane C-H bending: Vibrations in the 900–700 cm⁻¹ range can provide information about the substitution pattern on the benzene ring. researchgate.netacs.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₃ | 2900 - 3000 |

| Iminium C=N⁺ Stretch | -C=N⁺- | 1650 - 1550 |

| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 |

| Asymmetric C-O-C Stretch | Ar-O-C | ~1250 |

X-ray Diffraction Studies for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While the crystal structure for this compound is not available, data from the closely related compound 2-Hydroxymethyl-1,3-dimethyl-1H-benzimidazol-3-ium iodide provides valuable analogous insights. nih.gov

In this related structure, the benzimidazolium cation is essentially planar. nih.gov It is highly probable that the benzoxazolium ring of the target compound would also be planar due to its aromatic character. The crystal structure would consist of these planar organic cations arranged in layers, with the iodide anions situated between them, held together by electrostatic interactions and potentially weak hydrogen bonds. nih.gov Such layered packing is a common motif for planar ionic compounds.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| a (Å) | 6.5690 (7) |

| b (Å) | 10.1342 (10) |

| c (Å) | 16.9357 (19) |

| Volume (ų) | 1127.4 (2) |

| Key Structural Feature | Planar cation, layered packing with iodide anions |

Fluorescence Spectroscopy for Photophysical Property Evaluation

Fluorescence spectroscopy is used to study the emission properties of a compound after it absorbs light. Benzoxazole (B165842) and its derivatives are well-known for their promising photoluminescent properties. periodikos.com.br Many styryl benzoxazolium salts are highly fluorescent and their emission is sensitive to the environment, such as solvent polarity and viscosity. rsc.org These properties are often linked to an intramolecular charge transfer (ICT) character in the excited state. rsc.org

While the fluorescence of the simple this compound has not been specifically detailed, the inherent aromatic and conjugated nature of the benzoxazolium core suggests it has the potential to be fluorescent. rsc.org Experimental evaluation would be necessary to determine key photophysical parameters such as its emission maximum (λₑₘ), quantum yield (ΦF), and excited-state lifetime (τ). These properties would likely be solvent-dependent, and any observed fluorescence would originate from the radiative decay of the lowest singlet excited state of the cation. scispace.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it ideal for studying complex systems like benzoxazolium salts. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed to optimize molecular geometries and calculate electronic properties. researchgate.net

The electronic properties and chemical reactivity of the 2,3-Dimethyl-1,3-benzoxazol-3-ium cation are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: For the benzoxazolium cation, the HOMO is typically characterized by π-orbitals distributed across the fused benzene (B151609) and oxazole (B20620) rings. This orbital represents the region from which an electron is most likely to be donated.

LUMO: The LUMO is also a π*-antibonding orbital, primarily located over the heterocyclic ring system. Its energy level indicates the molecule's ability to accept an electron. The positive charge on the nitrogen atom significantly lowers the LUMO energy, making the cation an effective electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net

Electron Density Distribution: Molecular Electrostatic Potential (MEP) maps are used to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For the 2,3-Dimethyl-1,3-benzoxazol-3-ium cation, the MEP would show a high concentration of positive potential (electron-poor region) around the heterocyclic ring, particularly near the positively charged nitrogen and the adjacent C2 carbon. This positive region is the primary site for nucleophilic attack. The benzene ring and methyl groups would exhibit regions of relatively neutral or slightly negative potential.

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -3.5 | π*-antibonding, localized on the heterocyclic ring |

| HOMO | -7.8 | π-bonding, delocalized over the benzoxazole (B165842) core |

| HOMO-LUMO Gap | 4.3 | Indicates high kinetic stability |

DFT calculations are highly effective in predicting various spectroscopic properties, which can be used to validate and interpret experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. nih.govmdpi.com For 2,3-Dimethyl-1,3-benzoxazol-3-ium iodide, theoretical calculations can predict the chemical shifts for the methyl protons and carbons, as well as those on the aromatic ring. These calculated values, when compared to experimental spectra, help confirm the molecular structure. Solvent effects can be included in these calculations using models like the Polarizable Continuum Model (PCM). nih.gov

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra of the benzoxazolium cation. researchgate.net By calculating the vibrational frequencies and intensities, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as C-H stretching, C=N stretching of the oxazolium ring, and aromatic ring vibrations.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions. For the benzoxazolium cation, these transitions are typically π → π* in nature, providing insight into the molecule's photophysical properties. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates. unirioja.esresearchgate.net For reactions involving this compound, DFT calculations can map the potential energy surface.

This involves:

Locating Stationary Points: Geometries of reactants, products, intermediates, and transition states are optimized.

Calculating Energies: The relative energies of these stationary points are calculated to determine the reaction's thermodynamics (enthalpy and Gibbs free energy changes).

Identifying Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Its structure provides a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

For instance, in a reaction where the benzoxazolium salt acts as an electrophile, computational models can determine the energy barrier for a nucleophile to attack the C2 position. This allows for a comparison of different potential reaction pathways and prediction of the most favorable mechanism. researchgate.netmarmara.edu.trrsc.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity or biological activity. mdpi.comnih.gov These models are crucial in medicinal chemistry and materials science for designing new compounds with desired properties. researchgate.netnih.gov

A typical QSRR workflow for a series of substituted benzoxazolium derivatives would involve:

Data Set Generation: A series of benzoxazolium compounds with varying substituents is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and topological descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create a mathematical equation linking a subset of descriptors to the observed reactivity (e.g., reaction rate constant).

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and an external test set. nih.gov

Such models could predict the reactivity of new, unsynthesized benzoxazolium compounds, guiding experimental efforts. mdpi.com

Analysis of Noncovalent Interactions and Intermolecular Forces in Benzoxazolium Systems

In the solid state, the crystal packing of this compound is governed by a network of noncovalent interactions. These forces, though weaker than covalent bonds, are critical in determining the crystal structure and physical properties of the material. nih.govdntb.gov.ua

Key interactions in benzoxazolium systems include:

Ion-Pairing: The primary interaction is the strong electrostatic attraction between the positively charged benzoxazolium cation and the iodide anion.

π-π Stacking: The planar aromatic rings of the benzoxazolium cations can stack on top of each other. DFT calculations, particularly those using functionals designed to handle dispersion forces (e.g., B3LYP-D3), can quantify the energy of these interactions. bohrium.comnih.gov The geometry of stacking (e.g., parallel-displaced) can also be predicted. nih.govstanford.edu

Hydrogen Bonding: Weak C-H···I hydrogen bonds can form between the methyl or aromatic C-H groups of the cation and the iodide anion.

Computational tools like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing environment. nih.govrsc.orgmdpi.com

| Interaction Type | Typical Energy (kcal/mol) | Description |

|---|---|---|

| Ion-Pairing (Cation-Anion) | > 50 | Strong electrostatic attraction |

| π-π Stacking | 2 - 10 | Attractive interaction between aromatic rings |

| C-H···Anion Hydrogen Bond | 1 - 5 | Weak electrostatic/dipolar interaction |

| van der Waals | 0.5 - 2 | Dispersion forces |

Evaluation of Lewis Acidity and Basicity Parameters

The benzoxazolium cation, being an electron-deficient species, functions as a Lewis acid. Its Lewis acidity is a measure of its ability to accept an electron pair. This property can be evaluated both experimentally and computationally.

The Gutmann-Beckett method is an experimental technique that uses triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule to determine the Lewis acidity of a substance via ³¹P NMR spectroscopy. wikipedia.org The change in the ³¹P chemical shift of Et₃PO upon interaction with a Lewis acid is used to calculate an "Acceptor Number" (AN), which quantifies Lewis acidity. magritek.comresearchgate.net

Computationally, the Lewis acidity of the 2,3-Dimethyl-1,3-benzoxazol-3-ium cation can be assessed by:

Calculating the LUMO energy: A lower LUMO energy generally correlates with stronger Lewis acidity.

Modeling the interaction with a probe base: The binding energy of a Lewis base (like water, ammonia, or Et₃PO) to the cation can be calculated. A more favorable (more negative) binding energy indicates stronger Lewis acidity.

Calculating the Acceptor Number: DFT methods can be used to predict the ³¹P NMR chemical shift of the Et₃PO-benzoxazolium adduct, allowing for a theoretical calculation of the AN that can be compared with experimental values. researchgate.netnih.gov

These computational approaches provide a quantitative measure of the electrophilic character of the benzoxazolium cation, which is essential for understanding its role in catalysis and chemical reactions.

Simulation of Solvent Effects on Reactivity

Computational chemistry provides critical insights into how the surrounding solvent environment influences the reactivity of chemical compounds. For ionic species such as this compound, the solvent is not merely an inert medium but an active participant that can significantly alter reaction pathways and rates. Theoretical studies, primarily employing quantum chemical calculations, are instrumental in elucidating these complex solute-solvent interactions at a molecular level.

The reactivity of this compound in different media is profoundly affected by the nature of the solvent. Key solvent properties that modulate its reactivity include polarity, proticity (hydrogen-bond donating ability), and polarizability. Computational models are essential for dissecting the contributions of these factors, offering a quantitative understanding that complements experimental observations.

Implicit and Explicit Solvation Models:

Two primary approaches are utilized to simulate solvent effects: implicit and explicit models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.netmdpi.com This method is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute. For a charged species like the 2,3-dimethyl-1,3-benzoxazol-3-ium cation, these models can predict the stabilization of the ground state and transition states in polar solvents, thereby offering a first approximation of the solvent's impact on reaction energy barriers.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This method is computationally more demanding but allows for the detailed investigation of specific short-range interactions, such as hydrogen bonding between the solute and solvent molecules. For the 2,3-Dimethyl-1,3-benzoxazol-3-ium cation, explicit models can be crucial for understanding reactions where specific coordination of solvent molecules at the reactive centers plays a dominant role.

Influence of Solvent Polarity on Reaction Kinetics:

Detailed Research Findings:

While specific computational studies focusing solely on the solvent effects on the reactivity of this compound are not extensively documented in publicly available literature, general principles derived from studies on similar benzoxazole and N-heterocyclic systems are applicable. For instance, DFT calculations on N-heterocycles have shown that product yields can be dramatically solvent-dependent. mdpi.com A study found that for a particular reaction, the product yield was 0% in acetonitrile, 48% in 1,2-dichloroethane, and 70% in chloroform, highlighting the critical role of the solvent environment. mdpi.com

To illustrate the potential impact of solvents on a hypothetical reaction involving this compound, a representative data table can be constructed based on theoretical principles. The table below simulates how the activation energy (ΔG‡) for a hypothetical nucleophilic attack on the benzoxazolium cation might vary with the dielectric constant (ε) of the solvent.

Table 1: Simulated Solvent Effects on the Activation Energy of a Hypothetical Reaction Activation energy (ΔG‡) for a nucleophilic attack on 2,3-Dimethyl-1,3-benzoxazol-3-ium cation as a function of solvent polarity.

| Solvent | Dielectric Constant (ε) | Activation Energy (ΔG‡) (kcal/mol) | Relative Reaction Rate |

| n-Hexane | 1.9 | 25.0 | 1 |

| Chloroform | 4.8 | 22.5 | ~ 50 |

| Acetone | 20.7 | 20.0 | ~ 2,500 |

| Acetonitrile | 37.5 | 18.5 | ~ 20,000 |

| Water | 78.4 | 17.0 | ~ 150,000 |

This table is illustrative and based on general principles of solvent effects on ionic reactions. The values are not derived from a specific published study on this compound.

The data in the table illustrates a common trend where increasing solvent polarity stabilizes the charged reactants and potentially the transition state, leading to a lower activation energy and a significant increase in the relative reaction rate. Intrinsic Reaction Coordinate (IRC) analysis is a computational tool that can be used to confirm that a calculated transition state smoothly connects the reactants and products on the potential energy surface, further solidifying the understanding of the reaction mechanism in different solvents. mdpi.com

Applications in Advanced Organic Synthesis and Catalysis

Utilization as Building Blocks for Complex Heterocyclic Architectures

The unique structural features of 2,3-Dimethyl-1,3-benzoxazol-3-ium iodide make it a valuable precursor in the synthesis of more complex heterocyclic systems. Its activated methyl group and electrophilic benzoxazolium ring are key to its reactivity, allowing it to participate in condensation and cyclization reactions to form larger, more elaborate molecules.

Synthesis of Cyanine (B1664457) Dyes and Related Chromophores

This compound and its analogs, such as 2,3-dimethylbenzothiazol-3-ium iodide, are pivotal in the synthesis of cyanine and merocyanine (B1260669) dyes. These dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic nuclei, which gives rise to their strong absorption and fluorescence properties.

The synthesis of these dyes often involves the reaction of the benzoxazolium or benzothiazolium salt with a suitable coupling partner in the presence of a base. For instance, the reaction of 2,3-dimethylbenzothiazol-3-ium iodide with electron-deficient 1Н-benzo[f]chromenes in the presence of triethylamine (B128534) leads to the formation of compounds containing a merocyanine chromophore. beilstein-journals.org In these reactions, the pyran ring of the chromene opens, and the benzothiazolium salt incorporates into the resulting structure. beilstein-journals.org The resulting merocyanine dyes are of significant interest for their applications as fluorescent labels. beilstein-journals.org

The general synthetic strategy for trimethine cyanine dyes often involves the condensation of a heterocyclic salt, like an N-alkylated benzoxazole (B165842) or benzothiazole (B30560), with an orthoester, such as triethyl orthoformate. This method has been successfully employed to create a variety of symmetrical and asymmetrical cyanine dyes with tailored photophysical properties.

Preparation of Photochromic Materials

The benzoxazole core is a constituent of some photochromic compounds, particularly spiropyrans. Spiropyrans are a class of molecules that can reversibly switch between two different isomers upon exposure to light, a process accompanied by a change in color. This property makes them valuable for applications in optical data storage, smart windows, and molecular switches.

The synthesis of spiropyrans can involve the condensation of a Fischer's base (a 1,3,3-trimethyl-2-methyleneindoline (B94422) derivative) with a substituted salicylaldehyde. While direct use of this compound in the synthesis of the spiropyran backbone is not explicitly detailed in the provided information, related benzoxazole-substituted spiropyrans have been synthesized. researchgate.net For example, photochromic spiro[indoline-naphthopyrans] bearing a benzoxazol-2-yl substituent have been prepared. researchgate.net These compounds exhibit luminescent properties in their closed, spirocyclic form. researchgate.net The synthesis of such materials often begins with the formylation of 2-(2-hydroxyphenyl)benzoxazole (B213137) to create a substituted aldehyde, which then serves as a precursor for the final spiropyran structure. researchgate.net

Catalytic Roles of this compound and Analogues

Beyond its role as a structural component, this compound and its related benzazolium salts exhibit catalytic activity in a range of important organic reactions. This catalytic function often stems from their ability to act as precursors to N-heterocyclic carbenes (NHCs) or to participate directly in catalytic cycles.

Application in Hydrosilylation Reactions

Benzoxazolium salts have been identified as active catalysts for hydrosilylation reactions. This process, which involves the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry and has widespread industrial applications. While the provided information does not detail the specific performance of this compound, it does indicate that related benzoxazolium and benzimidazolium salts are active in Si-H bond activation and as catalysts for the hydrosilylation of imines. This suggests that the benzoxazolium core plays a crucial role in the catalytic cycle, likely through the activation of the hydrosilane.

Involvement in Heck and Other Cross-Coupling Reactions

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between an unsaturated halide and an alkene. While there is no direct evidence from the provided search results of this compound acting as a catalyst in this reaction, its structural analogs, specifically imidazolium (B1220033) and benzimidazolium salts, are widely used as precursors for N-heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-coupling reactions. researchgate.netacademie-sciences.fr

NHCs are strong sigma-donating ligands that form stable complexes with palladium, leading to highly active and robust catalysts for Heck and other cross-coupling reactions. The in-situ generation of the Pd-NHC complex from an imidazolium or benzimidazolium salt, a palladium precursor, and a base is a common and effective strategy. researchgate.net These catalytic systems have been shown to be effective for the coupling of both aryl bromides and, in some cases, the more challenging aryl chlorides. researchgate.netacademie-sciences.fr Given the structural similarity, it is plausible that this compound could also serve as a precursor to a benzoxazol-2-ylidene carbene ligand for such transformations, although specific research on this application is not detailed in the provided information.

Catalysis in Oxidative Reactions

Benzazolium salts and their derivatives have shown promise as catalysts in oxidative reactions. For instance, 1,3-dimethylbenzimidazolium iodide, a close analog of the title compound, has been shown to catalyze the oxidative aroylation of arenecarbaldehydes to form methyl arenecarboxylates. researchgate.net In this reaction, the benzimidazolium salt acts as a catalyst in the presence of an oxidizing agent. researchgate.net

Furthermore, the benzoxazole ring system itself can be a target for oxidative functionalization. An electrochemical method for the oxidative amination of benzoxazoles has been developed using tetraalkylammonium halides as redox catalysts. acs.orgnih.gov This process allows for the direct formation of 2-aminobenzoxazoles. acs.orgnih.gov While this example illustrates the reactivity of the benzoxazole core under oxidative conditions rather than the catalytic role of the benzoxazolium salt itself, it highlights the redox activity of this heterocyclic system. Additionally, the synthesis of benzoxazoles can proceed via oxidative cyclization of phenolic imines, a reaction that can be mediated by various oxidizing agents, including silver salts and iodine. researchgate.net

Use as Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule. wikipedia.org Commonly used chiral auxiliaries include oxazolidinones and camphor (B46023) derivatives. rsc.org

However, a comprehensive search of scientific literature and chemical databases did not yield any specific examples or studies where This compound has been employed as a chiral auxiliary in asymmetric synthesis. While the broader class of benzoxazoles is significant in medicinal and synthetic chemistry, the application of this particular benzoxazolium salt in this context is not documented in available research. nih.gov Research in asymmetric synthesis has explored other heterocyclic structures, such as chiral 4,1-benzoxazepine-2,5-diones, but not the specific compound of interest. nih.govresearchgate.net

Development of Chiral Receptors for Enantiomeric Resolution

Chiral receptors are molecules designed to selectively bind with one enantiomer over another, facilitating the separation of racemic mixtures—a process known as enantiomeric resolution. This is a critical process in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

There is currently no available research data to suggest that This compound has been investigated or developed as a chiral receptor for the purpose of enantiomeric resolution. The design of effective chiral receptors often involves complex molecular architectures with specific recognition sites, and the scientific literature does not indicate that this compound has been utilized for such applications.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The development of new synthetic methodologies for benzoxazole (B165842) derivatives is an ongoing pursuit in organic chemistry. researchgate.netnih.gov Future efforts will likely focus on creating more efficient, environmentally friendly, and versatile routes to 2,3-Dimethyl-1,3-benzoxazol-3-ium iodide and related structures. Key areas of exploration include:

Green Chemistry Approaches: Researchers are expected to develop syntheses that utilize aqueous media, reusable catalysts like samarium triflate, and energy-efficient techniques such as microwave-assisted synthesis to reduce environmental impact. researchgate.netorganic-chemistry.org

One-Pot Procedures: The development of sequential one-pot reactions, for instance, combining aminocarbonylation with acid-mediated ring closure, will streamline the synthesis of the benzoxazole core, making it more time- and resource-efficient.

Catalyst Innovation: The use of novel catalysts, including nanocatalysts and ionic liquids, is a growing trend that offers advantages like high reactivity, selectivity, and catalyst reusability. nih.gov Future work may involve designing specific nanocatalysts for the targeted synthesis of substituted benzoxazolium salts.

Expanded Substrate Scope: Methodologies that tolerate a wider range of functional groups are highly desirable. tandfonline.com This will enable the synthesis of a diverse library of this compound analogs with varied electronic and steric properties for different applications.

| Synthetic Strategy | Key Features | Potential Advantages |

| Nanocatalysis | Metal-supported nanoparticles, high surface area. | High reactivity, selectivity, stability, reusability. nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Rapid reaction times, increased yields, energy efficiency. researchgate.net |

| Aqueous Media Synthesis | Using water as a solvent. | Environmentally friendly, safe, and economical. organic-chemistry.org |

| One-Pot Reactions | Multiple reaction steps in a single reactor. | Reduced waste, time, and resource savings. |

Discovery of New Reactivity Modes and Catalytic Cycles

The reactivity of azolium salts is a rich field, and benzoxazolium salts are no exception. nih.govosi.lv Future research is expected to uncover new reactivity patterns and catalytic applications for this compound.

Inspired by other N-heterocyclic cations, benzotriazolium salts have recently been explored as potent N-based Lewis acid catalysts for organic transformations like Nazarov cyclizations. nih.gov This opens the door for investigating this compound and its derivatives in similar Lewis acid-catalyzed reactions. Furthermore, the catalytic action of related 1,3-dimethylbenzimidazolium iodide in oxidative aroylation suggests that benzoxazolium salts could also mediate novel oxidation-reduction reactions. researchgate.net The exploration of their role in frustrated Lewis pair (FLP) chemistry is another promising avenue. nih.gov

Advanced Material Science Applications

Benzoxazole derivatives are recognized for their valuable properties in material science, including applications as fluorophores, optical brighteners, and components of liquid crystals. researchgate.netmdpi.com Future trends will likely leverage the unique structure of this compound for advanced materials.

Organic Electronics: The planar, aromatic structure of the benzoxazole core is suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research will focus on tuning the electronic properties of the benzoxazolium salt through substitution to optimize performance.

Fluorescent Probes: Styryl benzoxazolium salts have shown promise as environmentally sensitive fluorescent probes for bioimaging, for instance, in targeting mitochondria and monitoring processes like ferroptosis. rsc.org Future work could involve designing probes based on the 2,3-Dimethyl-1,3-benzoxazol-3-ium scaffold for sensing specific analytes or cellular conditions.

Liquid Crystals: The incorporation of the benzoxazole moiety into liquid crystal structures can lead to materials with high birefringence and large dielectric anisotropy. mdpi.com Tailoring the structure of benzoxazolium-based compounds could yield next-generation liquid crystals for advanced display and photonic applications.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry is revolutionizing chemical synthesis by offering enhanced safety, efficiency, and scalability compared to traditional batch methods. researchgate.net The integration of flow chemistry for the synthesis of this compound is an emerging trend. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purity. d-nb.infobeilstein-journals.org

Future research will focus on developing continuous flow processes for the multi-step synthesis of benzoxazolium salts. researchgate.net This can involve telescoping reactions, where intermediates are directly channeled into the next reaction step without isolation. nih.gov The coupling of flow synthesis with in-line purification techniques, such as automated chromatography, will create powerful platforms for the on-demand and high-throughput generation of these compounds. beilstein-journals.orgnih.gov

Deepening Mechanistic Understanding through Advanced Computational Techniques

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict molecular properties, and guide experimental design. researchgate.net The application of advanced computational techniques to study this compound is a key future direction.

Density Functional Theory (DFT): DFT calculations can be used to explore the geometries, electronic structures (HOMO-LUMO energies), and reactivity of benzoxazolium salts. nih.govmdpi.com This can help in understanding their stability and predicting their behavior in chemical reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules and their interactions with other species, such as solvents or biological receptors. nih.govnih.gov This is particularly useful for understanding their application in biological systems or as materials.

Molecular Docking: For potential biological applications, molecular docking studies can predict the binding modes and affinities of benzoxazolium derivatives with target proteins or enzymes, aiding in the rational design of new therapeutic agents. nih.gov

These computational approaches will be crucial for elucidating complex reaction pathways, understanding structure-property relationships, and accelerating the discovery of new applications. mdpi.com

Designing Next-Generation Benzoxazolium-Based Reagents and Catalysts

Building on a deeper mechanistic understanding and expanded synthetic capabilities, a major future trend will be the rational design of new and improved reagents and catalysts based on the benzoxazolium scaffold. nih.gov By strategically modifying the substituents on the benzoxazole ring system, researchers can fine-tune the steric and electronic properties of the molecule to achieve specific functions. nih.gov

This could lead to the development of:

Highly Selective Catalysts: Benzoxazolium salts designed to catalyze specific organic transformations with high efficiency and selectivity.

Bio-orthogonal Reagents: Probes and labeling agents for studying biological systems with minimal interference with native processes. rsc.org

Novel Anticancer Agents: The benzoxazole scaffold is present in numerous compounds with anticancer activity. nih.gov Designing new derivatives of this compound could lead to new therapeutic candidates. nih.gov

The cross-hybridization of pharmacophoric elements from known active molecules onto the benzoxazolium framework represents a promising strategy for discovering novel agents for a range of diseases. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-dimethyl-1,3-benzoxazol-3-ium iodide, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted o-aminophenol derivatives with alkyl halides. For example, reacting 2-methylbenzoxazole with methyl iodide in a polar aprotic solvent (e.g., DMF) under reflux conditions (80–100°C) for 12–24 hours . Purification involves precipitation in cold diethyl ether, followed by recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed by NMR (e.g., methyl group resonances at δ 3.1–3.3 ppm) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed using Mo-Kα radiation (λ = 0.71073 Å). Data collection and refinement are performed with SHELXTL or SHELXL, which handle ionic structures and anisotropic displacement parameters effectively. Key metrics include R1 < 0.05 and wR2 < 0.15 for high-resolution data. The iodide counterion’s position is validated using Fourier difference maps .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure in methanol (typically 300–350 nm) to confirm conjugation in the benzoxazolium core .

- Mass Spectrometry : Use ESI-MS to detect the [M-I] ion (e.g., m/z 174.1 for CHNO) .

- IR Spectroscopy : Identify C=N stretching vibrations near 1640 cm and aromatic C-H bends at 750–800 cm .

Advanced Research Questions

Q. How do steric effects from the 2,3-dimethyl groups influence the compound’s reactivity in photophysical applications?

- Methodological Answer : The methyl groups hinder rotational freedom, enhancing fluorescence quantum yield () by reducing non-radiative decay. Compare of 2,3-dimethyl derivatives with non-methylated analogs using an integrating sphere-equipped fluorometer. For example, increases from 0.2 to 0.4 in DMSO when methyl groups are present .

Q. What computational methods predict the electronic transitions of this compound?

- Methodological Answer : Perform time-dependent density functional theory (TD-DFT) calculations at the B3LYP/6-31+G(d,p) level. Solvent effects (e.g., methanol) are incorporated via the polarizable continuum model (PCM). HOMO-LUMO gaps correlate with experimental values; deviations >10 nm suggest incomplete solvation modeling .

Q. How does the iodide counterion affect the compound’s stability in aqueous vs. non-polar solvents?

- Methodological Answer : Conduct accelerated stability studies (40°C, 75% RH for 4 weeks). In aqueous solutions, iodide’s high polarizability promotes ion pairing, reducing hydrolysis. In chloroform, NMR monitoring shows <5% degradation over 30 days. Contrast with PF or BF salts, which exhibit faster decomposition in polar solvents .

Q. What strategies resolve contradictions in reported values for benzoxazolium salts?

- Methodological Answer : Systematically evaluate solvent polarity (e.g., Kamlet-Taft parameters) and concentration effects. For example, aggregation at >1 mM in water redshifts by 15–20 nm. Use Job’s plot analysis to confirm monomer-dimer equilibria and refine published data with correction factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.